![molecular formula C13H17ClN2O3S B2586016 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1171704-01-0](/img/structure/B2586016.png)
4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Descripción general
Descripción
4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure. This compound contains a sulfonyl group attached to a chlorophenyl ring, which is further connected to a spirocyclic framework consisting of an oxa-diazaspirodecane moiety. The presence of these functional groups and the spirocyclic structure imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide. This intermediate is then subjected to cyclization reactions to form the spirocyclic structure. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also crucial to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.
Substitution: The chlorophenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Research has shown that derivatives of diazaspiro compounds can exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have indicated that similar diazaspiro compounds possess antimicrobial properties, suggesting that 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane may also exhibit such effects. For instance, the incorporation of sulfonyl groups is known to enhance the antimicrobial efficacy of compounds .
Chiral Separation Techniques
The compound's structure allows for enantioselective separations using chiral stationary phases (CSPs). Research demonstrated the successful enantioseparation of substituted diazaspiro compounds using polysaccharide-based CSPs in high-performance liquid chromatography (HPLC). The findings suggest that variations in the mobile phase can significantly impact retention and selectivity, indicating potential applications in pharmaceutical formulations where specific enantiomers are desired .
Synthesis of Novel Derivatives
The synthesis of this compound can lead to the development of new derivatives with enhanced pharmacological properties. For example, modifications to the sulfonyl group or the diazaspiro framework could yield compounds with improved potency against specific targets in diseases such as cancer or infections caused by resistant bacteria .
Case Study 1: Antimicrobial Activity
A study focused on the synthesis and evaluation of various diazaspiro compounds revealed that certain derivatives exhibited potent antimicrobial activity against a range of pathogens. The presence of the sulfonyl group was critical in enhancing this activity, making it a valuable structural feature for future drug design .
Case Study 2: HPLC Method Development
In a detailed method development study, researchers optimized HPLC conditions for the separation of enantiomers of diazaspiro compounds. The use of different CSPs resulted in varying degrees of success, with some configurations achieving nearly complete separation. This highlights the importance of structural features in influencing chromatographic behavior and suggests practical applications in pharmaceutical quality control .
Mecanismo De Acción
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Chlorophenyl)sulfonyl)benzoic acid derivatives: These compounds share the chlorophenyl sulfonyl group but differ in their core structure.
Sulfonylazaspirodienone derivatives: These compounds have a similar spirocyclic framework but differ in the specific functional groups attached.
Uniqueness
4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its combination of a chlorophenyl sulfonyl group with an oxa-diazaspirodecane moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Actividad Biológica
4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, particularly through its interactions with biological targets.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a chlorophenyl ring, integrated into a spirocyclic framework comprising an oxa-diazaspirodecane moiety. This structure contributes to its distinct chemical and biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇ClN₂O₃S |
Molecular Weight | 316.80 g/mol |
CAS Number | 1171704-01-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The sulfonyl group can form strong interactions that may inhibit enzymatic activity, while the spirocyclic structure enhances binding affinity.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cellular Disruption : It could disrupt cellular processes by interfering with protein function.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into its anticancer potential are ongoing, focusing on its ability to induce apoptosis in cancer cells.
- Inhibition of Crystallization : A related study highlighted its effectiveness in inhibiting l-cystine crystallization, which is relevant for conditions like cystinuria .
Antimicrobial Activity
A study demonstrated that derivatives of diazaspiro compounds, including those similar to this compound, displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests potential therapeutic applications in treating bacterial infections.
Anticancer Studies
In vitro studies have shown that spirocyclic compounds can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have been reported to activate caspase pathways leading to programmed cell death .
Inhibition of L-Cystine Crystallization
Research involving the use of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) as a bioisosteric replacement for terminal groups showed enhanced inhibition of l-cystine crystallization in mouse models . This finding illustrates the potential of spirocyclic compounds in managing cystinuria.
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other sulfonamide derivatives and diazaspiro compounds:
Compound Type | Key Features |
---|---|
Sulfonamide Derivatives | Share sulfonyl group; differ in core structure |
Diazaspiro Compounds | Similar spirocyclic framework; different functional groups |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1-oxa-4,8-diazaspiro[4.5]decane core in 4-((4-Chlorophenyl)sulfonyl) derivatives?
- Methodological Answer : Utilize multi-step organic synthesis involving cyclization reactions followed by sulfonylation. For example, spirocyclic cores can be synthesized via acid-catalyzed cyclization of appropriately substituted precursors, as suggested in synthetic route design principles for structurally related compounds . Post-cyclization, introduce the 4-chlorophenylsulfonyl group using sulfonyl chloride derivatives under anhydrous conditions.
Q. How can researchers validate the purity and structural identity of 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT) for structural confirmation . Cross-reference with secondary reference standards (e.g., 4,4’-dichlorodiphenyl sulfone analogs) to validate retention times and spectral signatures .
Q. What chromatographic methods optimize separation of this compound from synthetic byproducts?
- Methodological Answer : Employ high-resolution reverse-phase HPLC columns (e.g., Chromolith® or Purospher® STAR) with gradient elution using acetonitrile/water mobile phases. Monitor at 254 nm for sulfonyl group detection, as demonstrated in impurity profiling of sulfonamide derivatives .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer : Store under inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and monitor degradation via stability-indicating HPLC assays .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the bioactive conformations of this spiro compound?
- Methodological Answer : Perform molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) to explore energetically favorable conformations. Validate predictions using X-ray crystallography or NOESY NMR data. Tools like ACD/Labs Percepta can predict physicochemical properties to guide docking studies .
Q. How to resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Apply a multi-technique approach:
- Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., ACD/NMR Workbook Suite).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Cross-reference with databases like DIPPR for thermodynamic properties . Contradictions may arise from tautomerism or solvent effects, requiring iterative reanalysis .
Q. How to design structure-activity relationship (SAR) studies for pharmacological applications?
- Methodological Answer : Synthesize analogs with variations in the sulfonyl group, spiro ring substituents, or heteroatom positions. Assess bioactivity in enzyme inhibition assays (e.g., alkaline phosphatase) and correlate results with quantitative SAR (QSAR) models . Machine learning-driven virtual libraries can prioritize analogs with predicted target affinity .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Re-evaluate force field parameters in molecular docking simulations or adjust QSAR model training datasets. Validate in vitro using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). Discrepancies may stem from unaccounted solvation effects or off-target interactions .
Q. What experimental designs are appropriate for investigating environmental fate?
- Methodological Answer : Conduct tiered studies:
- Phase 1 : Measure logP and hydrolysis rates under varying pH/temperature conditions.
- Phase 2 : Assess biodegradation using OECD 301B assays and soil column leaching studies.
- Phase 3 : Model bioaccumulation potential using EPI Suite or ECOSAR, referencing ecotoxicological data from structurally related spiro compounds .
Q. How to assess ecological risks associated with this compound's environmental persistence?
- Methodological Answer : Apply the Species Sensitivity Distribution (SSD) framework to estimate HC₅ (hazardous concentration for 5% of species). Combine with probabilistic exposure models using data on regional use patterns and hydrological transport. Tiered risk assessments should align with EPA/EFSA guidelines .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-11-1-3-12(4-2-11)20(17,18)16-9-10-19-13(16)5-7-15-8-6-13/h1-4,15H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQELSTMJRMCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.